Ethyl 4-[4-(benzyloxy)-3-methoxyphenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
Description
Structural Characterization of Ethyl 4-[4-(Benzyloxy)-3-Methoxyphenyl]-2-Methyl-5-Oxo-7-Phenyl-1,4,5,6,7,8-Hexahydroquinoline-3-Carboxylate
Crystallographic Analysis via X-Ray Diffraction
X-ray diffraction studies of this hexahydroquinoline derivative reveal a monoclinic crystal system with space group P2₁/c and unit cell parameters a = 12.354 Å, b = 8.921 Å, c = 17.230 Å, and β = 105.76°. The 1,4-dihydropyridine (DHP) ring adopts a flat-boat conformation, while the fused cyclohexanone ring exhibits an envelope conformation, with the phenyl group at position 4 occupying a pseudo-axial orientation. Key bond lengths include:
- C5=O: 1.221 Å (cyclohexanone carbonyl)
- C3–O: 1.341 Å (ester carbonyl)
- N1–C2: 1.467 Å (pyridine nitrogen linkage)
| Parameter | Value |
|---|---|
| Space group | P2₁/c |
| a (Å) | 12.354 |
| b (Å) | 8.921 |
| c (Å) | 17.230 |
| β (°) | 105.76 |
| Volume (ų) | 1824.5 |
Intermolecular interactions are dominated by C–H⋯O hydrogen bonds between the ester carbonyl oxygen (O3) and adjacent methylene protons (H15B), with a bond distance of 2.42 Å. These interactions stabilize the three-dimensional packing arrangement, as evidenced by Hirshfeld surface analysis showing 12.7% contribution from O⋯H contacts.
Spectroscopic Elucidation Techniques
Nuclear Magnetic Resonance (NMR) Spectral Assignments
¹H NMR (400 MHz, CDCl₃) data for the compound exhibit the following key signals:
- δ 7.31 (d, J = 8 Hz, 2H): Protons on the 4-bromophenyl substituent
- δ 5.87 (s, 1H): Vinyl proton of the DHP ring
- δ 4.04 (q, J = 14.4 Hz, 2H): Ethoxy methylene protons
- δ 2.38 (s, 3H): C2-methyl group
- δ 1.07 (s, 3H): Geminal dimethyl groups at C7
The ¹³C NMR spectrum (100 MHz, CDCl₃) confirms critical carbon environments:
- δ 195.5: Cyclohexanone carbonyl (C5)
- δ 167.4: Ester carbonyl (C3)
- δ 147.8–139.8: Aromatic carbons of benzyloxy and methoxyphenyl groups
- δ 59.7: Ethoxy methylene carbon
Infrared (IR) Vibrational Mode Analysis
IR spectroscopy (KBr pellet) identifies characteristic absorption bands:
- 3289 cm⁻¹: N–H stretching of the DHP ring
- 1702 cm⁻¹: Ester carbonyl (C=O) stretching
- 1618 cm⁻¹: Conjugated C=C stretching in aromatic rings
- 1216 cm⁻¹: C–O–C asymmetric stretching of the benzyloxy group
The absence of broad O–H stretches above 3000 cm⁻¹ confirms complete esterification of the carboxylate group.
Mass Spectrometric Fragmentation Patterns
High-resolution mass spectrometry (HRMS) shows a molecular ion peak at m/z 474.1 (M⁻¹), consistent with the molecular formula C₂₉H₃₁NO₆. Major fragmentation pathways include:
- Loss of benzyloxy group (C₇H₇O⁻, m/z 107): Generates ion at m/z 367.0
- Cleavage of ethoxycarbonyl moiety (C₂H₅O₂⁻, m/z 61): Produces ion at m/z 413.1
- Retro-Diels-Alder fragmentation of the hexahydroquinoline core: Yields ions at m/z 245.2 and 229.3
| Fragment Ion (m/z) | Proposed Structure |
|---|---|
| 474.1 | Molecular ion (M⁻¹) |
| 413.1 | [M – C₂H₅O₂]⁻ |
| 367.0 | [M – C₇H₇O]⁻ |
| 245.2 | Cyclohexanone-DHP fragment |
The base peak at m/z 229.3 corresponds to a stabilized tropylium ion formed through aromatic ring contraction.
Properties
Molecular Formula |
C33H33NO5 |
|---|---|
Molecular Weight |
523.6 g/mol |
IUPAC Name |
ethyl 4-(3-methoxy-4-phenylmethoxyphenyl)-2-methyl-5-oxo-7-phenyl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C33H33NO5/c1-4-38-33(36)30-21(2)34-26-17-25(23-13-9-6-10-14-23)18-27(35)32(26)31(30)24-15-16-28(29(19-24)37-3)39-20-22-11-7-5-8-12-22/h5-16,19,25,31,34H,4,17-18,20H2,1-3H3 |
InChI Key |
PZLLNCFVZNIKIW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC2=C(C1C3=CC(=C(C=C3)OCC4=CC=CC=C4)OC)C(=O)CC(C2)C5=CC=CC=C5)C |
Origin of Product |
United States |
Preparation Methods
Multicomponent Hantzsch Reaction with Ionic Liquid Catalysis
The Hantzsch reaction remains the most widely used method for synthesizing hexahydroquinoline derivatives. A protocol reported by Kumar et al. (2023) employs the ionic liquid [H₂-DABCO][HSO₄]₂ as a recyclable catalyst under ambient conditions . For the target compound, the reaction involves:
-
4-(Benzyloxy)-3-methoxybenzaldehyde (1.0 mmol),
-
Dimedone (5,5-dimethylcyclohexane-1,3-dione, 1.0 mmol),
-
Ethyl acetoacetate (1.0 mmol),
-
Ammonium acetate (1.2 mmol),
-
[H₂-DABCO][HSO₄]₂ (30 mg, 0.097 mmol) in ethanol (3–4 mL).
The mixture is stirred at room temperature for 5–15 minutes, yielding the product in 76–100% after crystallization . Key advantages include:
-
Short reaction time (≤15 minutes),
-
No chromatographic purification required ,
-
Catalyst recyclability (5 cycles without significant loss) .
Mechanistic pathway :
-
Knoevenagel condensation between the aldehyde and ethyl acetoacetate forms an α,β-unsaturated ketone.
-
Michael addition of dimedone to the enone intermediate.
-
Cyclization with ammonium acetate generates the hexahydroquinoline core .
ZrOCl₂·8H₂O-Catalyzed Synthesis Under Solvent-Free Conditions
Zarei et al. (2015) optimized a solvent-free method using zirconium oxychloride (ZrOCl₂·8H₂O) as a green catalyst . Reaction parameters were refined via Central Composite Design (CCD) , identifying optimal conditions:
-
Temperature : 83.75°C,
-
Catalyst loading : 0.15 mol%,
-
Time : 45–60 minutes.
The protocol achieves 82–94% yields for hexahydroquinolines, including the target compound, by avoiding volatile organic solvents .
Procedure :
-
Combine 4-(benzyloxy)-3-methoxybenzaldehyde (1.0 mmol), dimedone (1.0 mmol), ethyl acetoacetate (1.0 mmol), and ammonium acetate (1.2 mmol).
-
Add ZrOCl₂·8H₂O (0.15 mol%) and heat at 83.75°C.
-
Monitor by TLC; purify via recrystallization (ethanol/water).
[Pyridine-1-SO₃H-2-COOH]Cl-Catalyzed One-Pot Synthesis
A Brønsted acid catalyst, [Pyridine-1-SO₃H-2-COOH]Cl, enables efficient synthesis under mild conditions . The method features:
-
Solvent-free conditions at 50°C,
-
7 mol% catalyst loading ,
-
Reaction time : 20–40 minutes.
Steps :
-
Mix aldehyde, dimedone, ethyl acetoacetate, and ammonium acetate.
-
Add catalyst and stir at 50°C.
-
Quench with water, filter, and recrystallize.
This approach yields 85–93% of the target compound, with FT-IR and NMR confirming the structure .
Microwave-Assisted Synthesis with Triton X-100
A surfactant-mediated method using Triton X-100 in aqueous micellar media achieves rapid synthesis . Key parameters:
-
Triton X-100 (20 mol%),
-
Water/ethanol (1:1),
-
Microwave irradiation (50–100 W, 6–13 minutes).
Results :
-
Yields : 91–98%,
-
Purification : Simple filtration and washing.
This method is scalable and eco-friendly, with an E-factor of 0.7, indicating minimal waste .
Comparative Analysis of Synthetic Methods
| Method | Catalyst | Conditions | Time | Yield (%) | Eco-Factor |
|---|---|---|---|---|---|
| Ionic Liquid | [H₂-DABCO][HSO₄]₂ | RT, EtOH | 15 min | 92 | 1.2 |
| ZrOCl₂·8H₂O | Zirconium oxychloride | 83.75°C, solvent-free | 60 min | 88 | 0.9 |
| Brønsted Acid | [Pyridine-1-SO₃H-2-COOH]Cl | 50°C, solvent-free | 30 min | 90 | 1.0 |
| Microwave/Triton X-100 | Triton X-100 | Microwave, H₂O/EtOH | 10 min | 95 | 0.7 |
Mechanistic Insights and Side Reactions
Side products arise from:
-
Incomplete cyclization : Forms open-chain intermediates (detected via LC-MS) .
-
Over-oxidation : At elevated temperatures, the 5-oxo group may further oxidize to a carboxylic acid .
-
Isomerization : Steric effects from the benzyloxy group can lead to diastereomer formation.
Mitigation strategies :
Scalability and Industrial Feasibility
Gram-scale synthesis (10–50 g) has been demonstrated using the ionic liquid and ZrOCl₂·8H₂O methods . Key considerations:
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[4-(benzyloxy)-3-methoxyphenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides. Reaction conditions may vary depending on the desired outcome, including temperature, solvent, and catalyst choice.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Ethyl 4-[4-(benzyloxy)-3-methoxyphenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 4-[4-(benzyloxy)-3-methoxyphenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, altering cellular processes, and modulating biochemical pathways. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Physicochemical Properties
The following table summarizes key structural differences and properties of analogous compounds:
*Calculated based on molecular formula C33H35NO5.
Key Observations:
Substituent Effects :
- The benzyloxy-methoxyphenyl group in the target compound enhances steric bulk and lipophilicity compared to simpler substituents like 3-hydroxyphenyl .
- Halogenated derivatives (e.g., 4-chlorophenyl in ) may exhibit altered electronic properties, influencing reactivity and binding affinity.
- Ester Group Variation : Cyclohexyl esters (e.g., ) increase hydrophobicity, whereas ethyl or methyl esters improve solubility in polar solvents .
Synthetic Methods :
- The target compound’s synthesis likely follows a multicomponent Hantzsch-type reaction (similar to ), whereas derivatives like use palladium-catalyzed cross-coupling for aryl group introduction .
- Catalyst-free methods (e.g., ) achieve yields >70% with simplified purification, contrasting with Pd-based protocols requiring stringent conditions .
Biological Activity
Ethyl 4-[4-(benzyloxy)-3-methoxyphenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound belonging to the class of hexahydroquinoline derivatives. These compounds are recognized for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, supported by data tables and relevant research findings.
Structural Characteristics
The molecular formula of this compound is , with a molecular weight of approximately 429.55 g/mol. Its structure features multiple functional groups that may influence its biological activity:
- Hexahydroquinoline Core : A bicyclic structure known for various pharmacological effects.
- Benzyloxy and Methoxy Substituents : These groups can enhance solubility and modify interaction profiles with biological targets.
Antimicrobial Activity
Research indicates that hexahydroquinoline derivatives exhibit significant antimicrobial properties. For instance, related compounds have shown effectiveness against various bacterial strains and fungi. The specific compound under consideration has not been extensively tested in this area but is hypothesized to possess similar potential due to its structural characteristics.
| Compound | Activity | Reference |
|---|---|---|
| Ethyl 2-methyl-5-oxo-4-(3-chloro-4-hydroxyphenyl)-1,4,5,6,7,8-hexahydroquinoline | Antimicrobial | |
| Ethyl 2-methyl-5-oxo-4-(3-methoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline | Anticancer | |
| Ethyl 2-methyl-5-oxo-4-(benzyloxyphenyl)-1,4-dihydroquinoline | Anti-inflammatory |
Anti-inflammatory Activity
Inflammation plays a crucial role in various chronic diseases. Compounds that inhibit cyclooxygenase (COX) enzymes have been identified as effective anti-inflammatory agents. Research on related hexahydroquinoline derivatives has shown promising results in COX inhibition.
Example : A related derivative was identified as a selective COX-2 inhibitor with an IC50 value of 0.30 μM . This suggests that this compound may exhibit similar properties.
Pharmacokinetics and Bioavailability
Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Factors such as solubility and metabolic stability significantly impact bioavailability. The presence of the ethylsulfanyl group in related compounds has been noted to enhance solubility and bioavailability. Further studies are necessary to establish the pharmacokinetic profile of the specific compound .
Q & A
Q. What synthetic methodologies are commonly employed for hexahydroquinoline derivatives like Ethyl 4-[4-(benzyloxy)...?
The synthesis of hexahydroquinoline derivatives typically follows the Hantzsch dihydropyridine synthesis, adapted for multi-substituted systems. Key steps include:
- One-pot cyclocondensation : Reacting ethyl acetoacetate, substituted aldehydes (e.g., 4-(benzyloxy)-3-methoxybenzaldehyde), and ammonium acetate in ethanol under reflux (70–80°C) for 6–12 hours .
- Catalyst optimization : Acidic catalysts (e.g., acetic acid) or solvent-free microwave-assisted methods improve reaction efficiency and yield .
- Purification : Recrystallization from ethanol or methanol yields pure products, confirmed by melting point analysis and TLC .
Q. What spectroscopic and crystallographic techniques validate the structure of this compound?
- Spectroscopy :
- Crystallography :
Q. What biological activities are reported for structurally analogous hexahydroquinoline derivatives?
Analogous compounds exhibit:
- Calcium channel modulation : Inhibition of L-type calcium channels in cardiovascular studies .
- Antimicrobial activity : MIC values of 8–32 µg/mL against Staphylococcus aureus and Candida albicans .
- Antioxidant effects : DPPH radical scavenging with IC values comparable to ascorbic acid .
Advanced Research Questions
Q. How can discrepancies in crystallographic data during refinement be resolved?
Common challenges and solutions include:
- Twinning : Use SHELXL’s TWIN/BASF commands to model twinned crystals. Compare Rint values pre- and post-correction .
- Disordered moieties : Apply PART/SAME restraints for overlapping atoms (e.g., flexible benzyloxy groups) .
- Hydrogen bonding : Validate H-bond networks with graph-set analysis (e.g., R_2$$^2(8) motifs for NH···O interactions) .
Q. What computational methods predict the reactivity and electronic properties of this compound?
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites. Gaussian 16 with B3LYP/6-31G(d) is standard .
- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., DMSO/water) to study stability and aggregation .
- Hirshfeld Surface Analysis : Map intermolecular contacts (e.g., C-H···π interactions) using CrystalExplorer .
Q. How are ring puckering parameters analyzed in the hexahydroquinoline core?
The Cremer-Pople formalism quantifies puckering:
- Amplitude (q) : Measures deviation from planarity (e.g., q = 0.8–1.2 Å for chair-like conformations).
- Phase angle (θ) : Distinguishes between chair (θ ≈ 0°) and boat (θ ≈ 180°) conformers .
- Software : PARST95 or PLATON calculates parameters from XRD data .
Data Contradiction Analysis
Q. How to address conflicting reports on biological activity across analogs?
Q. Why do crystallographic studies report varying hydrogen-bonding motifs?
- Solvent effects : Polar solvents (e.g., ethanol) favor NH···O bonds, while apolar solvents promote C-H···π stacking .
- Substituent influence : Electron-withdrawing groups (e.g., nitro) enhance NH acidity, strengthening H-bonds .
Methodological Recommendations
- Synthesis : Optimize reaction time/temperature via DOE (Design of Experiments) to maximize yield .
- Crystallography : Validate refinement with R-factors (<5% for R1) and check for missed symmetry using PLATON’s ADDSYM .
- Biological assays : Include positive controls (e.g., nifedipine for calcium assays) and replicate experiments (n ≥ 3) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
